Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate
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Overview
Description
The compound is a derivative of the 4-hydroxy-2-quinolone class . These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through reactions involving 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates . Another method involved the reaction of the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dialkylaminoalkylamines .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The Ahvale group revealed that the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates either in POCl 3 or in diphenyl ether affords 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .Scientific Research Applications
Synthesis and Chemical Properties
Large-Scale Synthesis
A study by Bänziger et al. (2000) presents an efficient, large-scale synthesis approach for a structurally related quinoline derivative, showcasing methodologies that might be applicable to or inspire those for synthesizing "Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate" and highlighting its potential for pharmaceutical applications Bänziger, J. Cercus, W. Stampfer, U. Sunay, 2000.
Radical Bromination
Zhou et al. (2010) described the radical bromination of a related ethyl quinoline-3-carboxylate, which could provide insights into the reactivity and modification possibilities of "this compound" for developing new pharmaceuticals or materials Ting Zhou, Y. Long, Dingqiao Yang, Han-mei Zhang, Wen-ling Wang, 2010.
Derivatives and Applications
Research into the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents by Jaso et al. (2005) points to the potential biomedical relevance of quinoline derivatives, suggesting areas where "this compound" might find application, especially in the development of antimicrobial and antitubercular agents A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005.
Potential Biomedical Applications
- Antimicrobial Activity: A study by Agui et al. (1977) on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antimicrobial agents underscores the potential of quinoline derivatives in combating bacterial infections. This research suggests a framework for assessing "this compound" in similar applications H. Agui, T. Mitani, A. Izawa, T. Komatsu, T. Nakagome, 1977.
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with their targets in a way that results in unique biological activities .
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones can affect various biochemical pathways, leading to their unique biological activities .
Result of Action
It is known that 4-hydroxy-2-quinolones can have unique biological activities .
properties
IUPAC Name |
methyl 4-(2-anilino-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-26-18-9-14-15(10-19(18)27-2)23-16(21(25)28-3)11-17(14)29-12-20(24)22-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVHXXMPDILFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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